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Compound of Interest

Compound Name:
(S)-5-(Hydroxymethyl)-2-

pyrrolidinone

Cat. No.: B142295 Get Quote

This document provides a comprehensive overview of the spectroscopic data for (S)-5-
(hydroxymethyl)-2-pyrrolidinone (CAS: 17342-08-4), a key chiral building block in organic

synthesis. The intended audience includes researchers, scientists, and professionals in the

field of drug development and chemical analysis. This guide details Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Chemical Structure and Properties
IUPAC Name: (5S)-5-(hydroxymethyl)pyrrolidin-2-one[1]

Molecular Formula: C₅H₉NO₂[1][2]

Molecular Weight: 115.13 g/mol [1][2][3]

Appearance: White to yellow solid[4]

Melting Point: 79-80 °C[3]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-5-(hydroxymethyl)-2-
pyrrolidinone.
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Table 1: ¹H NMR Spectroscopic Data Note: Specific peak assignments and coupling constants

for ¹H NMR are not readily available in the aggregated search results. The data below

represents expected regions based on the chemical structure.

Chemical Shift (δ)
ppm

Multiplicity Integration
Provisional
Assignment

~ 7.0 - 8.0 Broad Singlet 1H N-H

~ 3.8 - 4.0 Multiplet 1H CH-CH₂OH

~ 3.4 - 3.6 Multiplet 2H CH₂-OH

~ 2.5 - 2.8 Broad Singlet 1H OH

~ 2.2 - 2.4 Multiplet 2H CH₂-C=O

~ 1.8 - 2.1 Multiplet 2H CH₂-CH₂-C=O

Table 2: ¹³C NMR Spectroscopic Data Note: While ¹³C NMR spectra are mentioned to exist[5],

specific chemical shift values are not available in the provided search results. Typical chemical

shift ranges for similar structures are provided for reference.

Chemical Shift (δ) ppm Provisional Assignment

~ 175 - 180 C=O (Amide Carbonyl)

~ 60 - 65 CH₂-OH (Hydroxymethyl Carbon)

~ 55 - 60 CH-NH (Chiral Center Carbon)

~ 25 - 35 CH₂-C=O (Methylene adjacent to carbonyl)

~ 20 - 30 CH₂-CH (Other Methylene)

Table 3: Infrared (IR) Spectroscopy Data Data is compiled from typical values for the functional

groups present. Spectra for this compound are available on databases like SpectraBase[1][2].
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Frequency (cm⁻¹) Intensity
Functional Group
Assignment

3400 - 3200 Strong, Broad
O-H Stretch (Alcohol) & N-H

Stretch (Amide)

2950 - 2850 Medium C-H Stretch (Aliphatic)

~1680 Strong C=O Stretch (Amide I band)

~1550 Medium N-H Bend (Amide II band)

~1050 Medium C-O Stretch (Primary Alcohol)

Table 4: Mass Spectrometry (MS) Data Note: Detailed fragmentation data is not available in the

search results. The information below is based on the compound's molecular weight[1].

m/z Proposed Ion Notes

115 [M]⁺ Molecular Ion

116 [M+H]⁺
Protonated molecule, common

in ESI

84 [M - CH₂OH]⁺
Loss of the hydroxymethyl

group

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for obtaining ¹H and ¹³C NMR spectra of the

compound.[6][7]

Sample Preparation: Accurately weigh 5-10 mg of (S)-5-(hydroxymethyl)-2-pyrrolidinone.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, DMSO-d₆) in a clean vial.
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Transfer the solution into a 5 mm NMR tube.

An internal standard, such as tetramethylsilane (TMS), is typically used for referencing the

chemical shifts to 0 ppm.[7] In modern spectrometers, the solvent signal can also be used as

a reference.[8]

Data Acquisition:

Place the NMR tube in the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum. Further experiments like DEPT can be

run to aid in assigning carbon types (CH, CH₂, CH₃).[9]

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

As the compound is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is

suitable.[10][11]

Sample Preparation (ATR Method):

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Place a small amount (a few milligrams) of the solid sample directly onto the crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.[11]

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. The instrument's software will automatically ratio the sample

spectrum against the background to produce the final absorbance or transmittance

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

http://web.mit.edu/5.311/www/NMR.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


spectrum.

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

3.3 Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for polar, non-volatile molecules like this

one.[12][13]

Sample Preparation:

Prepare a stock solution by dissolving the sample in a suitable organic solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[13]

Perform a serial dilution of the stock solution with the same solvent or a mixture (e.g.,

50:50 acetonitrile:water) to a final concentration in the low µg/mL to ng/mL range.[13]

If any precipitate is observed, the solution must be filtered to prevent clogging the

instrument.[13]

Data Acquisition:

The prepared solution is introduced into the mass spectrometer's ESI source via direct

infusion or through a liquid chromatography (LC) system.

The sample is ionized, typically forming protonated molecules [M+H]⁺ in positive ion

mode.

The ions are then separated by the mass analyzer based on their mass-to-charge (m/z)

ratio and detected.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition by providing a highly accurate mass measurement.[14]

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the structural elucidation of an organic

compound using the described spectroscopic methods.
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Caption: Workflow for structural elucidation using spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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